molecular formula C41H47NO17 B15589051 Euojaponine D

Euojaponine D

Cat. No.: B15589051
M. Wt: 825.8 g/mol
InChI Key: ZJRDCQWLAILQHR-IPWOWBAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Euojaponine D is a useful research compound. Its molecular formula is C41H47NO17 and its molecular weight is 825.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H47NO17

Molecular Weight

825.8 g/mol

IUPAC Name

[(1S,19R,20R,21R,22S,23R,24S,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate

InChI

InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31?,32?,33-,34+,38?,39+,40-,41+/m1/s1

InChI Key

ZJRDCQWLAILQHR-IPWOWBAMSA-N

Origin of Product

United States

Foundational & Exploratory

Euojaponine D: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a member of the sesquiterpenoid pyridine (B92270) alkaloid class of natural products. These compounds are characterized by a complex polyester (B1180765) structure derived from a sesquiterpene polyol and a substituted nicotinic acid. The intricate architecture and biological activities of related compounds, such as immunosuppressive and anti-inflammatory effects, make this compound a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the natural source, isolation procedures, and structural data of this compound.

Natural Source

The primary natural source of this compound is the root bark of Euonymus japonicus Thunb., a member of the Celastraceae family.[1][2] This evergreen shrub, commonly known as the Japanese spindle, is native to Japan, Korea, and China and is widely cultivated as an ornamental plant.[1][2] Various sesquiterpenoid pyridine alkaloids have been isolated from this plant, indicating it is a rich source of this class of compounds.

Isolation of this compound

The isolation of this compound from the root bark of Euonymus japonicus is a multi-step process involving extraction, acid-base partitioning, and chromatographic purification. The following protocol is a detailed methodology based on the original report by Han et al. (1990) and incorporates general principles of alkaloid isolation.

Experimental Protocol

1. Plant Material Collection and Preparation:

  • Collect the root bark of Euonymus japonicus.

  • Air-dry the plant material at room temperature in a well-ventilated area until brittle.

  • Grind the dried root bark into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

2. Extraction:

  • Macerate the powdered root bark (e.g., 1 kg) with methanol (B129727) (e.g., 5 L) at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

  • Filter the extract through cheesecloth or filter paper.

  • Repeat the extraction process with fresh methanol (2 x 5 L) to ensure exhaustive extraction of the alkaloids.

  • Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a viscous crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Suspend the crude methanolic extract in a 2% aqueous hydrochloric acid solution (e.g., 1 L).

  • Perform a liquid-liquid extraction with a non-polar solvent such as n-hexane or diethyl ether to remove neutral and acidic compounds. Discard the organic layer.

  • Basify the acidic aqueous layer to a pH of 9-10 by the slow addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution, while cooling in an ice bath.

  • Extract the alkaline aqueous solution with a chlorinated solvent, such as dichloromethane (B109758) or chloroform (B151607) (e.g., 3 x 500 mL).

  • Combine the organic layers, wash with distilled water to remove excess base, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic extract under reduced pressure to yield the crude alkaloidal mixture.

4. Chromatographic Purification:

  • Subject the crude alkaloidal mixture to column chromatography on silica (B1680970) gel.

  • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for this class of alkaloids is a mixture of chloroform and methanol, with a stepwise increase in the percentage of methanol.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system and a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

  • Combine fractions containing compounds with similar TLC profiles.

  • Further purify the fractions containing this compound using repeated silica gel column chromatography and/or preparative thin-layer chromatography (pTLC) until a pure compound is obtained.

Isolation Workflow Diagram

Isolation_Workflow cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Chromatographic Purification plant_material Dried, powdered root bark of Euonymus japonicus extraction Maceration with Methanol plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acidification Suspend in 2% HCl (aq) crude_extract->acidification partition1 Extract with n-hexane (remove neutral/acidic compounds) acidification->partition1 basification Basify to pH 9-10 with NH4OH partition1->basification partition2 Extract with Dichloromethane basification->partition2 crude_alkaloids Crude Alkaloidal Mixture partition2->crude_alkaloids column_chrom Silica Gel Column Chromatography (Chloroform-Methanol gradient) crude_alkaloids->column_chrom fraction_collection Fraction Collection & TLC Monitoring column_chrom->fraction_collection repeated_chrom Repeated Column Chromatography / pTLC fraction_collection->repeated_chrom pure_compound Pure this compound repeated_chrom->pure_compound

Caption: Workflow for the isolation of this compound.

Structural Data

The structure of this compound was elucidated primarily through spectroscopic techniques, including ¹H NMR and ¹³C NMR spectroscopy.

Spectroscopic Data for this compound
¹H NMR (CDCl₃, ppm) ¹³C NMR (CDCl₃, ppm)
Data not fully available in the searched literatureData not fully available in the searched literature

Note: While the original publication by Han et al. (1990) confirms the use of ¹H and ¹³C NMR for structure elucidation, the complete tabulated data for this compound was not available in the accessed search results. Researchers should refer to the original publication for the detailed spectral data.

Biological Activity

At present, there is a lack of specific studies detailing the biological activities and mechanism of action of this compound. However, other sesquiterpenoid pyridine alkaloids isolated from the Celastraceae family have demonstrated a range of biological effects, including immunosuppressive and anti-inflammatory activities. This suggests that this compound may possess similar properties and warrants further investigation.

Conclusion

This compound is a complex sesquiterpenoid pyridine alkaloid naturally occurring in the root bark of Euonymus japonicus. Its isolation requires a systematic approach involving solvent extraction, acid-base partitioning, and extensive chromatographic purification. While the full biological profile of this compound remains to be elucidated, its structural similarity to other bioactive alkaloids from the same family makes it a promising candidate for future pharmacological studies. This technical guide provides a foundational resource for researchers interested in the isolation and further investigation of this intriguing natural product.

References

Methodological & Application

Asymmetric Synthesis of the Euojaponine D Core: A Review of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Euojaponine D is a member of the Euonymus alkaloids, a class of natural products known for their complex molecular architectures and interesting biological activities. The asymmetric synthesis of the core structure of these alkaloids presents a significant challenge to synthetic organic chemists due to the presence of multiple stereocenters and often densely functionalized ring systems. This document aims to provide an overview of the potential strategies for the asymmetric synthesis of the this compound core, drawing from established methodologies in the synthesis of related natural products. However, it is important to note that a specific, published total synthesis of this compound could not be identified in the current scientific literature. Therefore, the following application notes and protocols are based on analogous syntheses of structurally related compounds and represent a proposed approach rather than a documented procedure.

Retrosynthetic Analysis of the this compound Core

A plausible retrosynthetic analysis of the this compound core would likely disconnect the molecule at key strategic bonds to reveal simpler, more readily available starting materials. The central tetrahydropyran (B127337) ring is a key feature, and its formation would be a critical step in any synthetic endeavor.

G This compound Core This compound Core Key Intermediate A Key Intermediate A This compound Core->Key Intermediate A [Ring-Closing Metathesis or Intramolecular Etherification] Key Intermediate B Key Intermediate B Key Intermediate A->Key Intermediate B [Aldol or Michael Addition] Chiral Starting Material Chiral Starting Material Key Intermediate B->Chiral Starting Material [Asymmetric Catalysis]

Caption: A generalized retrosynthetic approach to the this compound core.

Application Notes and Protocols

As a definitive synthetic route for this compound is not available, the following sections present potential key transformations and experimental protocols that could be employed in its asymmetric synthesis, based on established methods for constructing similar structural motifs.

Asymmetric Diels-Alder Reaction for Tetrahydropyran Ring Formation

One of the most powerful methods for the stereocontrolled synthesis of six-membered rings is the Diels-Alder reaction. An asymmetric variant of this reaction could be employed to construct the tetrahydropyran core of this compound with high enantioselectivity.

Experimental Protocol (Hypothetical):

To a solution of a chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a copper-bis(oxazoline) complex) in a dry, inert solvent such as dichloromethane (B109758) or toluene (B28343) at -78 °C is added the diene precursor. After stirring for 15-30 minutes, the dienophile is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Catalyst Loading (mol%)Diene:Dienophile RatioTemperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (%)
101:1.2-7812(Not Determined)(Not Determined)
151:1.5-78 to -4024(Not Determined)(Not Determined)
201:1.1-7818(Not Determined)(Not Determined)

Note: The data in the table is hypothetical and would need to be determined experimentally.

Substrate-Controlled Diastereoselective Reactions

Once a chiral center is established, subsequent stereocenters can often be installed with high diastereoselectivity by taking advantage of the steric and electronic properties of the existing chiral scaffold. For instance, reductions, epoxidations, and alkylations can be directed by nearby functional groups.

Experimental Workflow:

G cluster_0 Stereocenter Introduction Start Chiral Precursor Step1 Diastereoselective Reduction Start->Step1 Step2 Directed Epoxidation Step1->Step2 Step3 Nucleophilic Opening Step2->Step3 End Functionalized Core Step3->End

Caption: A workflow for the diastereoselective functionalization of a chiral intermediate.

Ring-Closing Metathesis (RCM) for Macrocyclization

Should the synthesis of a larger macrocyclic structure containing the this compound core be the ultimate goal, Ring-Closing Metathesis (RCM) is a powerful and widely used reaction. This reaction typically employs a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) to form a new double bond and close a large ring.

Experimental Protocol (Hypothetical):

To a solution of the diene precursor in a degassed solvent such as dichloromethane or toluene is added the RCM catalyst (typically 1-5 mol%). The reaction mixture is then heated to reflux and monitored by TLC. Upon consumption of the starting material, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the macrocyclic product.

CatalystCatalyst Loading (mol%)Concentration (M)Temperature (°C)Reaction Time (h)Yield (%)
Grubbs' 2nd Gen.50.0014012(Not Determined)
Hoveyda-Grubbs' 2nd Gen.20.005806(Not Determined)

Note: The data in the table is hypothetical and would need to be determined experimentally.

While a specific asymmetric synthesis of the this compound core has not been reported, the principles of modern asymmetric synthesis provide a clear roadmap for how such a synthesis could be approached. Key strategies would likely involve an initial enantioselective reaction to set the first stereocenter, followed by a series of diastereoselective transformations to build up the complexity of the molecule. The development of a successful synthesis would be a significant achievement in the field of natural product synthesis and would provide valuable insights for the synthesis of other members of the Euonymus alkaloid family. Further research is required to establish a viable synthetic route and to optimize the reaction conditions for each step.

Application Notes and Protocols for the Extraction of Euojaponine D from Euonymus japonica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Data Presentation: Physicochemical Properties of Euojaponine D

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for the development of appropriate extraction and purification strategies.

PropertyValueReference
Molecular Formula C₄₁H₄₇NO₁₇[5]
Molecular Weight 825.80 g/mol [5]
Compound Class Sesquiterpenoid Alkaloid[1]
Plant Source Euonymus japonica (Root Bark)[1][2]
General Solubility Likely soluble in polar organic solvents (e.g., methanol (B129727), ethanol, ethyl acetate) and chlorinated solvents.Inferred from typical alkaloid extraction procedures.

Experimental Protocols

This section outlines a comprehensive protocol for the extraction and purification of this compound from the root bark of Euonymus japonica. The workflow is designed to maximize the yield and purity of the target compound.

Plant Material Collection and Preparation
  • Collection: Collect fresh root bark from mature Euonymus japonica plants.

  • Authentication: A botanist should properly identify and authenticate the plant material.

  • Preparation:

    • Wash the root bark thoroughly with distilled water to remove any soil and debris.

    • Air-dry the bark in a well-ventilated area, shielded from direct sunlight, for 2-3 weeks, or use a plant dryer at a controlled temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried root bark into a coarse powder (20-40 mesh) using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloid Mixture

This protocol utilizes a maceration technique with a polar organic solvent, a common and effective method for extracting alkaloids.

  • Solvent Selection: 80% Methanol (Methanol:Water, 80:20 v/v). The addition of water can enhance the extraction of a broader range of polar and semi-polar compounds.

  • Procedure:

    • Weigh the powdered root bark (e.g., 1 kg).

    • Place the powder in a large glass container with a lid.

    • Add the 80% methanol at a solid-to-liquid ratio of 1:10 (w/v) (i.e., 10 L of solvent for 1 kg of powder).

    • Seal the container and macerate for 72 hours at room temperature with occasional agitation.

    • After 72 hours, filter the mixture through cheesecloth and then Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.

Acid-Base Partitioning for Alkaloid Enrichment

This step is crucial for separating the basic alkaloids from neutral and acidic compounds present in the crude extract.

  • Procedure:

    • Dissolve the crude methanolic extract in 5% hydrochloric acid (HCl) until a clear acidic solution is obtained.

    • Filter the acidic solution to remove any insoluble material.

    • Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of diethyl ether or dichloromethane (B109758) to remove neutral and weakly acidic compounds. Discard the organic layer.

    • Adjust the pH of the aqueous layer to 9-10 with a 25% ammonium (B1175870) hydroxide (B78521) solution while cooling in an ice bath. This will precipitate the alkaloids.

    • Extract the now alkaline aqueous solution three times with an equal volume of dichloromethane or chloroform (B151607). The alkaloids will partition into the organic layer.

    • Combine the organic layers.

    • Wash the combined organic layer with distilled water to remove any residual base.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the dried organic layer under reduced pressure to yield the crude alkaloid fraction.

Chromatographic Purification of this compound

A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.

  • Step 4.1: Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the polarity by adding methanol in increments of 0.5% or 1%).

    • Procedure:

      • Prepare a silica gel slurry in chloroform and pack it into a glass column.

      • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

      • Allow the solvent to evaporate, and then load the dried, adsorbed sample onto the top of the prepared column.

      • Elute the column with the chloroform-methanol gradient.

      • Collect fractions of a fixed volume (e.g., 20-50 mL).

      • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and a suitable visualization reagent (e.g., Dragendorff's reagent for alkaloids).

      • Combine fractions with similar TLC profiles.

  • Step 4.2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

    • Column: A reversed-phase C18 column is recommended.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid to improve peak shape.

    • Procedure:

      • Further purify the fractions containing this compound (as identified by TLC) using preparative HPLC.

      • Dissolve the semi-purified fraction in the initial mobile phase composition.

      • Inject the sample onto the preparative HPLC system.

      • Develop a suitable gradient elution method to achieve baseline separation of this compound from other co-eluting compounds.

      • Monitor the elution profile using a UV detector at an appropriate wavelength.

      • Collect the peak corresponding to this compound.

      • Confirm the purity of the isolated compound using analytical HPLC.

      • Remove the solvent under reduced pressure and lyophilize to obtain pure this compound.

Structure Elucidation and Quantification
  • Structure Confirmation: The structure of the isolated compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry, and by comparison with published data for this compound.

  • Quantification: The yield of this compound should be calculated as a percentage of the initial dry weight of the root bark.

Mandatory Visualizations

Diagrams

ExtractionWorkflow A Euonymus japonica Root Bark B Drying and Grinding A->B C Maceration with 80% Methanol B->C D Filtration and Concentration C->D E Crude Methanolic Extract D->E F Acid-Base Partitioning E->F G Crude Alkaloid Fraction F->G H Silica Gel Column Chromatography G->H I Semi-pure this compound Fractions H->I J Preparative HPLC (C18) I->J K Pure this compound J->K

Caption: Workflow for the extraction and purification of this compound.

SignalingPathway cluster_insect Insect Cell EcR Ecdysone (B1671078) Receptor (EcR) USP Ultraspiracle Protein (USP) EcR->USP Heterodimerization EcRE Ecdysone Response Element (DNA) USP->EcRE Binding Gene Target Gene Transcription (Molting and Development) EcRE->Gene Activation EuojaponineD This compound EuojaponineD->EcR Antagonism (?)

Caption: Postulated insecticidal signaling pathway for this compound.

Potential Biological Activities and Signaling Pathways for Investigation

Based on the known activities of related compounds from the Euonymus genus, this compound is a promising candidate for several biological activities.

Insecticidal Activity
  • Hypothesized Mechanism: Sesquiterpenoid alkaloids from Celastraceae are known for their insecticidal properties. A plausible mechanism of action for this compound could be the disruption of the insect endocrine system, specifically by interfering with the ecdysone signaling pathway. Ecdysone, a crucial insect molting hormone, binds to its receptor, a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle Protein (USP). This complex then binds to ecdysone response elements on DNA to regulate the transcription of genes involved in molting and development. This compound may act as an antagonist to the EcR, preventing the binding of ecdysone and thereby disrupting the normal development and life cycle of the insect.

  • Experimental Validation:

    • In vitro: Binding assays with isolated EcR/USP complexes.

    • In vivo: Administration of this compound to insect models (e.g., Drosophila melanogaster, Spodoptera frugiperda) and observation of developmental defects, mortality, and feeding inhibition.

    • Molecular Analysis: Gene expression studies (qPCR) of ecdysone-responsive genes in insects treated with this compound.

Antitumor Activity
  • Potential Targets: Many natural products exert antitumor effects by inducing apoptosis, inhibiting cell proliferation, or blocking angiogenesis. Potential signaling pathways to investigate for this compound include:

    • Apoptosis Induction: Activation of caspase cascades (caspase-3, -8, -9), regulation of Bcl-2 family proteins, and activation of p53.

    • Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) leading to arrest at G1/S or G2/M phases of the cell cycle.

    • Inhibition of Pro-survival Pathways: Downregulation of PI3K/Akt/mTOR and NF-κB signaling pathways, which are often hyperactivated in cancer cells.

  • Experimental Validation:

    • Cell-based assays: Cytotoxicity assays (MTT, SRB) on a panel of cancer cell lines, apoptosis assays (Annexin V/PI staining, caspase activity assays), and cell cycle analysis (flow cytometry).

    • Western Blotting: To analyze the expression levels of key proteins in the aforementioned signaling pathways.

Antimicrobial and Antidiabetic Activities
  • Further Investigation: While less characterized for sesquiterpenoid alkaloids from Euonymus, the reported antimicrobial and antidiabetic activities of extracts from this genus warrant investigation for this compound. Standard assays for minimum inhibitory concentration (MIC) against various bacterial and fungal strains, as well as α-glucosidase and α-amylase inhibition assays for antidiabetic potential, could be performed.

This document provides a comprehensive framework for the successful extraction, purification, and biological evaluation of this compound from Euonymus japonica. The detailed protocols and suggested avenues for research are intended to facilitate further investigation into the therapeutic potential of this promising natural product. The elucidation of its precise mechanism of action will be critical for its potential development as a novel pharmaceutical or agrochemical agent.

References

Application Note & Protocol: A General Strategy for the High-Yield Purification of Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Euojaponine D is a natural product of interest found in species such as Euonymus japonicus. The development of a robust and high-yield purification protocol is crucial for its further study and potential applications in drug development. This document outlines a general workflow for the extraction, fractionation, and purification of this compound, aimed at achieving high purity and yield. The proposed strategy involves a multi-step process beginning with solvent extraction from the plant material, followed by chromatographic separation techniques.

Experimental Workflow

The overall workflow for the purification of this compound can be broken down into several key stages, as illustrated in the diagram below. This process begins with the preparation of the plant material and ends with the isolation of the pure compound.

This compound Purification Workflow start Plant Material (Euonymus japonicus) extraction Solvent Extraction start->extraction filtration Filtration & Concentration extraction->filtration fractionation Liquid-Liquid Fractionation filtration->fractionation chromatography Column Chromatography fractionation->chromatography purification Preparative HPLC chromatography->purification end Pure this compound purification->end

Caption: A generalized workflow for the purification of this compound.

Methodology Optimization

The selection of appropriate solvents and chromatographic conditions is critical for achieving high yield and purity. The following decision-making process can be used to optimize the purification protocol.

Purification Optimization Logic start Initial Crude Extract solvent_screening Solvent System Screening (e.g., Hexane (B92381), EtOAc, MeOH) start->solvent_screening tlc_analysis TLC Analysis of Fractions solvent_screening->tlc_analysis fraction_selection Select Fraction with Highest Concentration of this compound tlc_analysis->fraction_selection column_chromatography Column Chromatography (Silica Gel or Reversed-Phase) fraction_selection->column_chromatography hplc_optimization Optimize Preparative HPLC (Mobile Phase, Gradient, Flow Rate) column_chromatography->hplc_optimization purity_assessment Assess Purity (e.g., HPLC, LC-MS, NMR) hplc_optimization->purity_assessment

Caption: A logical flow for optimizing the purification of this compound.

Detailed Experimental Protocols

The following are generalized protocols that should be adapted based on preliminary experimental findings.

Plant Material Preparation and Extraction
  • Drying and Grinding: Air-dry the leaves and stems of Euonymus japonicus. Once dried, grind the plant material into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material in a suitable solvent (e.g., methanol (B129727) or ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

    • Stir the mixture at room temperature for 24-48 hours.

    • Repeat the extraction process three times to ensure maximum recovery of the target compound.

    • Alternatively, employ modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially reduce extraction time and solvent consumption.[1][2]

Fractionation of the Crude Extract
  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

    • This will separate the compounds based on their polarity, with nonpolar compounds concentrated in the n-hexane fraction, semi-polar compounds in the ethyl acetate fraction, and polar compounds in the n-butanol and aqueous fractions.

Chromatographic Purification
  • Column Chromatography:

    • Subject the most promising fraction (determined by preliminary analysis like TLC or HPLC) to column chromatography.

    • Use a stationary phase such as silica (B1680970) gel for normal-phase chromatography or C18-bonded silica for reversed-phase chromatography.

    • Elute the column with a gradient of solvents to separate the compounds. For example, a gradient of hexane and ethyl acetate for normal-phase, or a gradient of water and methanol/acetonitrile (B52724) for reversed-phase.

    • Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Pool the fractions containing the highest concentration of this compound and subject them to preparative HPLC for final purification.

    • Use a suitable column (e.g., C18) and an optimized mobile phase (e.g., a gradient of acetonitrile in water) to achieve baseline separation of this compound from any remaining impurities.

    • Collect the peak corresponding to this compound.

Purity Assessment
  • Analyze the purified this compound using analytical HPLC to determine its purity.

  • Confirm the identity and structural integrity of the compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table provides a template for summarizing the quantitative data from the purification process. The values presented are hypothetical and should be replaced with experimental data.

Purification StepStarting Material (g)Yield (g)Purity (%)Recovery (%)
Crude Extraction 100050.05100
Liquid-Liquid Fractionation (EtOAc) 50.010.02080
Column Chromatography 10.01.57560
Preparative HPLC 1.50.5>9833

Conclusion

This application note provides a general yet detailed framework for the high-yield purification of this compound. The successful isolation of this compound will depend on the careful optimization of each step, from extraction to final purification. The provided protocols and workflow diagrams offer a solid foundation for researchers to develop a specific and efficient purification method for this compound.

References

Application Notes and Protocols: Elucidating the Insecticidal Action of Euojaponine D and Related Sesquiterpenoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The precise mechanism of insecticidal action for Euojaponine D has not been extensively elucidated in publicly available scientific literature. The following application notes and protocols are based on the known insecticidal activities of structurally related sesquiterpenoid alkaloids isolated from the same genus, Euonymus, and general principles of plant alkaloid toxicology in insects. The proposed mechanisms should be considered putative and require experimental validation for this compound.

Introduction

This compound is a member of the sesquiterpenoid pyridine (B92270) alkaloids, a class of natural products isolated from plants of the Euonymus genus. Several compounds in this family have demonstrated notable insecticidal properties, suggesting their potential as bio-insecticides. This document provides a summary of the available data on related compounds and outlines protocols to investigate the specific mechanism of action of this compound. The primary modes of action for plant-derived alkaloids in insects often involve neurotoxicity, acting as antagonists or agonists of neuronal receptors and ion channels, or interfering with vital metabolic processes.[1][2][3][4]

Quantitative Data: Insecticidal Activity of Related Compounds

While specific quantitative data for this compound is not available, studies on other sesquiterpenoid esters from Euonymus japonicus provide evidence of their lethal effects on insects. The following table summarizes the median lethal dose (LD50) values for ejaponine A and ejaponine B against the larvae of the oriental armyworm (Mythimna separata).

CompoundInsect SpeciesBioassay TypeLD50 (µg/g)Reference
Ejaponine AMythimna separataTopical Application89.2[5]
Ejaponine BMythimna separataTopical Application98.6[5]

These data suggest that sesquiterpenoid alkaloids from Euonymus japonicus possess significant insecticidal potency.

Putative Mechanism of Action: Neurotoxicity

Based on the known mechanisms of other plant alkaloids, a plausible hypothesis for the insecticidal action of this compound is the disruption of neurotransmission. Many alkaloids exert their effects by interacting with critical components of the insect's nervous system.[1][2][3] A primary putative target is the octopamine (B1677172) receptor, which is crucial for neurotransmission, neuromodulation, and neurohormonal functions in insects.[6] Interference with this receptor can lead to hyperexcitation, paralysis, and ultimately, death.

Signaling Pathway Diagram: Putative Action on Octopamine Receptor

EuojaponineD_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Octopamine_vesicle Octopamine Vesicles Octopamine_release Octopamine Release Octopamine_vesicle->Octopamine_release Action Potential OctoR Octopamine Receptor (GPCR) Octopamine_release->OctoR binds G_protein G-Protein OctoR->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP Production AC->cAMP PKA Protein Kinase A Activation cAMP->PKA Cellular_Response Altered Cellular Response (e.g., Ion Channel Modulation) PKA->Cellular_Response EuojaponineD This compound EuojaponineD->OctoR Antagonistic Binding (Blocks Octopamine) Synaptic_Cleft Synaptic Cleft Toxicity_Workflow A Prepare Serial Dilutions of this compound C Topical Application (1 µL per larva) A->C B Select Healthy Third-Instar Larvae B->C D Incubate under Controlled Conditions C->D E Record Mortality at 24, 48, 72 hours D->E F Probit Analysis to Determine LD50 E->F

References

Application Notes and Protocols for Evaluating the Bioactivity of Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a novel natural product with putative anti-cancer properties. These application notes provide a comprehensive guide to utilizing cell-based assays to characterize the biological activity of this compound, with a focus on its potential as a therapeutic agent. The following protocols and guidelines are designed to be adaptable for various cancer cell lines and research objectives.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
MCF-7Breast Cancer
A549Lung Cancer
HeLaCervical Cancer
U937Leukemia

Table 2: Induction of Apoptosis by this compound in Cancer Cells

Cell LineTreatmentConcentration (µM)% Early Apoptotic Cells% Late Apoptotic Cells% Total Apoptotic Cells
MCF-7Control0
This compoundIC50
A549Control0
This compoundIC50

Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound

Cell LineTreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
MCF-7Control0
This compoundIC50
A549Control0
This compoundIC50

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells, forming a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa, U937)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method uses PI to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium Iodide (PI) solution

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL). Incubate for 30 minutes at 37°C.

  • Add PI solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This can be used to investigate the effect of this compound on key signaling pathways involved in apoptosis and cell survival, such as the caspase cascade or the PI3K/Akt pathway.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Akt, p-Akt, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membrane

  • Chemiluminescence detection system

Procedure:

  • Treat cells with this compound as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualizations

experimental_workflow cluster_assays Cell-Based Assays cluster_data Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_exp Protein Expression Levels western_blot->protein_exp

Caption: Experimental workflow for evaluating this compound activity.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_extrinsic Extrinsic Apoptosis Pathway EuojaponineD This compound Bax Bax (Pro-apoptotic) EuojaponineD->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) EuojaponineD->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis DeathReceptor Death Receptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3

Caption: Proposed apoptotic signaling pathway of this compound.

pi3k_akt_pathway cluster_pi3k PI3K/Akt Signaling Pathway EuojaponineD This compound PI3K PI3K EuojaponineD->PI3K Inhibits pAkt p-Akt (Active) EuojaponineD->pAkt Inhibits Akt Akt PI3K->Akt Akt->pAkt CellSurvival Cell Survival & Proliferation pAkt->CellSurvival

In vivo Analysis of Euojaponine D in Insect Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a sesquiterpenoid alkaloid identified in plants of the Euonymus genus, belonging to the Celastraceae family. This plant family is recognized for its production of a diverse array of bioactive compounds, including potent insecticidal agents. The complex structure of this compound suggests a potential for significant biological activity, making it a compound of interest for novel insecticide development. This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound's insecticidal properties and its effects on the innate immune system using two common insect models: the Greater Wax Moth (Galleria mellonella) and the Fruit Fly (Drosophila melanogaster).

Galleria mellonella as a Model for Toxicity and Immune Response

G. mellonella larvae are an increasingly popular in vivo model for toxicological studies and for assessing the host response to pathogens and foreign compounds. Their primary advantages include a low cost, ease of handling, and an innate immune system that shares functional similarities with that of vertebrates.

Application Note: Assessing Acute Toxicity and Immune Modulation

This compound can be administered to G. mellonella larvae via injection to determine its acute toxicity, manifested as larval mortality. The dose-dependent effect of the compound can be used to calculate key toxicological parameters such as the lethal dose 50 (LD₅₀). Beyond simple toxicity, the impact of this compound on the insect's humoral immunity can be assessed by observing the melanization response, a key component of the insect's defense mechanism involving the phenoloxidase cascade.

Experimental Protocol: G. mellonella Survival Assay

Objective: To determine the LD₅₀ of this compound in G. mellonella larvae.

Materials:

  • Last instar G. mellonella larvae (200-300 mg)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 10 µL Hamilton syringe

  • Incubator at 37°C

Procedure:

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Create serial dilutions of the stock solution in PBS to achieve the desired final concentrations. The final concentration of DMSO should not exceed 1% to avoid solvent toxicity.

  • Larval Grouping:

    • Select healthy, uniformly sized larvae and divide them into experimental groups (n=10-20 larvae per group), including a control group receiving PBS with DMSO and a naive control group (no injection).

  • Injection:

    • Inject 10 µL of the respective this compound dilution into the hemocoel of each larva via the last left proleg.

  • Incubation and Monitoring:

    • Place the larvae in petri dishes and incubate at 37°C in the dark.

    • Monitor larval survival at 24, 48, and 72 hours post-injection. Larvae are considered dead if they do not respond to touch.

  • Data Analysis:

    • Calculate the percentage of survival for each group at each time point.

    • Determine the LD₅₀ value using probit analysis.

Experimental Protocol: G. mellonella Melanization Assay

Objective: To qualitatively and quantitatively assess the effect of this compound on the melanization response.

Materials:

  • Same as for the survival assay.

  • Spectrophotometer

Procedure:

  • Compound Administration:

    • Follow steps 1-3 of the survival assay protocol, using sublethal concentrations of this compound determined from the initial toxicity screen.

  • Observation of Melanization:

    • Visually inspect the larvae at 4, 8, and 24 hours post-injection for the development of dark pigmentation, indicative of melanization.

  • Quantitative Analysis (Optional):

    • At selected time points, homogenize individual larvae in PBS.

    • Centrifuge the homogenate and measure the absorbance of the supernatant at 405 nm to quantify the amount of melanin (B1238610) present.

Data Presentation: G. mellonella Toxicity and Immune Response to this compound

Table 1: Survival of G. mellonella Larvae Following this compound Injection

Treatment Group (µ g/larva )24h Survival (%)48h Survival (%)72h Survival (%)
Control (PBS + 1% DMSO)10010095
This compound (10)908580
This compound (25)706050
This compound (50)402010
This compound (100)1000

Table 2: Melanization in G. mellonella Larvae Treated with Sublethal Doses of this compound

Treatment Group (µ g/larva )Visual Melanization Score (at 24h)Melanin Quantification (OD₄₀₅ at 24h)
Control (PBS + 1% DMSO)+0.15 ± 0.03
This compound (5)+++0.45 ± 0.08
This compound (10)++++0.78 ± 0.12

(Note: Data presented are hypothetical and for illustrative purposes.)

Drosophila melanogaster as a Model for Ingested Toxicity and Behavioral Effects

D. melanogaster is a powerful genetic model organism with well-characterized developmental and physiological pathways. It is widely used for screening the toxicity of compounds administered through feeding and for observing resulting behavioral changes.

Application Note: Evaluating Toxicity and Antifeedant Properties

This compound can be incorporated into the diet of D. melanogaster to assess its toxicity upon ingestion. Survival rates over several days can be monitored to determine the lethal concentration 50 (LC₅₀). Additionally, a choice-based feeding assay can be employed to investigate whether this compound exhibits antifeedant properties, a common mechanism for insecticidal natural products.

Experimental Protocol: D. melanogaster Feeding Toxicity Assay

Objective: To determine the LC₅₀ of this compound when ingested by adult D. melanogaster.

Materials:

  • Adult D. melanogaster (3-5 days old)

  • Standard cornmeal-based fly food

  • This compound

  • Ethanol (B145695) (as a solvent)

  • Vials for housing flies

Procedure:

  • Preparation of Medicated Food:

    • Prepare the standard fly food and allow it to cool to approximately 60°C.

    • Dissolve this compound in a small amount of ethanol and mix it thoroughly into the cooling food to achieve the desired final concentrations.

    • Prepare a control food with the same volume of ethanol.

    • Dispense the food into vials and allow it to solidify.

  • Fly Exposure:

    • Starve the flies for 2-4 hours before the assay.

    • Transfer groups of flies (e.g., 20-30 flies per vial, mixed-sex or separated) to the vials containing the control or this compound-medicated food.

  • Mortality Assessment:

    • Count the number of dead flies daily for up to 7 days.

  • Data Analysis:

    • Calculate the percentage of mortality for each concentration at each time point.

    • Determine the LC₅₀ value using probit analysis.

Experimental Protocol: D. melanogaster Two-Choice Feeding Assay

Objective: To assess the antifeedant or attractive properties of this compound.

Materials:

  • Adult D. melanogaster (3-5 days old)

  • Agarose (B213101)

  • Sucrose

  • This compound

  • Non-toxic blue and red food dyes

  • 96-well microplate or petri dish

Procedure:

  • Preparation of Feeding Solutions:

    • Prepare a 1% agarose solution containing 5% sucrose.

    • Divide the solution into two batches. To one, add the blue dye and to the other, the red dye.

    • To the blue-dyed solution, add this compound at a test concentration. The red-dyed solution will serve as the control.

  • Assay Setup:

    • In each well of a 96-well plate (or on either side of a petri dish), place a small drop of the blue (with this compound) and red (control) feeding solutions.

  • Fly Feeding:

    • Starve the flies for 18-24 hours.

    • Introduce the flies into the feeding arena and allow them to feed for 2 hours in the dark.

  • Data Collection and Analysis:

    • After the feeding period, anesthetize the flies and observe the color of their abdomens (blue, red, or purple/mixed).

    • Calculate the Preference Index (PI) using the formula: PI = (Number of flies that chose this compound - Number of flies that chose control) / (Total number of flies that fed). A negative PI indicates an antifeedant effect.

Data Presentation: D. melanogaster Toxicity and Feeding Behavior with this compound

Table 3: Mortality of D. melanogaster After Continuous Feeding on this compound

This compound Concentration in Diet (µg/g)Day 3 Mortality (%)Day 5 Mortality (%)Day 7 Mortality (%)
Control (0)5812
50152540
100305570
250608595
50090100100

(Note: Data is hypothetical and based on insecticidal activity of related compounds from Celastraceae[1][2].)

Table 4: Two-Choice Feeding Assay with this compound in D. melanogaster

This compound ConcentrationNumber of Flies Choosing Blue (this compound)Number of Flies Choosing Red (Control)Preference Index (PI)
100 µg/mL2575-0.5
250 µg/mL1585-0.7

(Note: Data presented are hypothetical and for illustrative purposes.)

Proposed Mechanism of Action and Signaling Pathways

Based on studies of other sesquiterpenoids, a plausible mechanism of action for this compound is the antagonism of GABA (gamma-aminobutyric acid) receptors in the insect's nervous system. GABA is the primary inhibitory neurotransmitter in insects, and blocking its action leads to hyperexcitation, paralysis, and death. Furthermore, the introduction of a toxic compound can trigger the insect's innate immune signaling pathways.

Visualization of Proposed Neurotoxic Mechanism

G cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA Receptor (Chloride Channel) GABA->GABA_R Binds to EuojaponineD This compound EuojaponineD->GABA_R Blocks Cl_ion Cl- GABA_R->Cl_ion Opens channel for (Influx - Inhibition) Hyperexcitation Hyperexcitation & Paralysis GABA_R->Hyperexcitation Leads to (when blocked)

Caption: Proposed neurotoxic action of this compound via GABA receptor antagonism.

Visualization of Insect Innate Immune Response Workflow

G cluster_pathways Signaling Pathways cluster_responses Immune Responses EuojaponineD This compound (Toxic Insult) Hemocytes Hemocytes (Immune Cells) EuojaponineD->Hemocytes Activates FatBody Fat Body EuojaponineD->FatBody Activates Melanization Phenoloxidase Cascade (Melanization) Hemocytes->Melanization Phagocytosis Phagocytosis Hemocytes->Phagocytosis Toll_Imd Toll/Imd Pathways FatBody->Toll_Imd Jak_STAT Jak/STAT Pathway FatBody->Jak_STAT AMPs Antimicrobial Peptides (AMPs) Toll_Imd->AMPs Induces Jak_STAT->AMPs Induces Melanin Melanin Deposition Melanization->Melanin

Caption: Overview of insect innate immune responses to this compound.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the initial in vivo characterization of this compound using G. mellonella and D. melanogaster. These models provide a robust and ethically sound platform for determining the toxicological profile and potential mechanisms of action of this novel sesquiterpenoid alkaloid. The data generated from these assays will be crucial for guiding further research and development of this compound as a potential bio-insecticide.

References

Troubleshooting & Optimization

Technical Support Center: Euojaponine D Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the total synthesis of Euojaponine D and related polycyclic indole (B1671886) alkaloids. The strategies outlined here are based on established principles in complex natural product synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps impacting the overall yield of this compound synthesis?

A1: The construction of the complex polycyclic core of alkaloids similar to this compound typically involves several yield-critical steps. Key challenges include the initial Pictet-Spengler reaction to form the β-carboline core, diastereoselective cyclization reactions to establish the bridged ring systems, and late-stage C-H oxidation to install final functional groups. Each of these steps requires careful optimization to minimize side product formation and maximize yield.

Q2: How can I improve the diastereoselectivity of the key cyclization steps?

A2: Achieving high diastereoselectivity is crucial for synthesizing the correct stereoisomer.[1] Strategies include:

  • Catalyst Selection : The use of chiral catalysts, such as chiral phosphoric acids in combination with metal catalysts like Ag(I), can effectively control the stereochemical outcome of cyclization cascades.[2]

  • Temperature Control : Lowering the reaction temperature often increases the energy difference between diastereomeric transition states, leading to improved selectivity.[3][4]

  • Solvent Screening : The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex, thereby affecting stereoselectivity.[3] A thorough solvent screen is recommended.

Q3: Are there modular approaches to synthesize the core structure, allowing for analog creation?

A3: Yes, modular syntheses are highly valuable for creating diverse analogs for medicinal chemistry.[5] A modular route allows for the easy installation of different functional groups at various stages.[2][4] For instance, a convergent strategy where key fragments are synthesized separately and then coupled allows for diversification by simply using different starting materials for each fragment.[2][4][5]

Q4: What are the challenges associated with late-stage functionalization, and how can they be overcome?

A4: Late-stage functionalization, particularly C-H oxidation, is a powerful tool for installing hydroxyl groups on a complex scaffold.[6][7] However, achieving site-selectivity can be difficult due to the presence of multiple, electronically similar C-H bonds.[8][9] Overcoming this often involves using directing groups or employing catalysts that are sensitive to subtle steric and electronic differences within the molecule.[5][6]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Issue 1: Low Yield in the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a foundational step in the synthesis of many indole alkaloids, forming the tetrahydro-β-carboline skeleton.[1][10]

Potential Cause Recommended Solution
Poor Iminium Ion Formation The reaction is driven by the formation of an electrophilic iminium ion.[10] Ensure anhydrous conditions to prevent hydrolysis of the imine intermediate. The use of a mild acid catalyst is typically required to promote condensation and iminium ion formation.[10]
Low Nucleophilicity of the Indole Ring If the indole nucleus is substituted with electron-withdrawing groups, its nucleophilicity will be reduced, slowing the cyclization step. More forcing conditions, such as stronger acids (e.g., TFA) or higher temperatures, may be necessary.[10][11]
Incorrect Reaction Conditions While traditionally performed with heating in an acidic protic solvent, superior yields are sometimes achieved in aprotic media.[10] A screen of different solvents and temperatures is advisable. For complex substrates, specialized catalysts like chiral Brønsted acids can improve both yield and enantioselectivity.[12][13]
Issue 2: Poor Selectivity or Yield in Late-Stage C-H Oxidation

Installing hydroxyl groups on the complex core in the final steps is often accomplished via C-H oxidation.

Potential Cause Recommended Solution
Lack of Site-Selectivity The presence of multiple C-H bonds with similar reactivity can lead to a mixture of products.[6] Catalyst choice is critical. Iron or manganese-based catalysts have shown success in achieving selectivity based on subtle steric and electronic differences.[6][8]
Catalyst Decomposition C-H oxidation catalysts can be sensitive. Ensure that the substrate is free of impurities that could poison the catalyst. Follow literature procedures for catalyst preparation and handling carefully.
Low Reactivity of the C-H Bond If the target C-H bond is particularly inert, a more powerful oxidizing system may be required. However, this increases the risk of over-oxidation or side reactions. A careful balance of catalyst reactivity and controlled conditions is essential.[7]

Key Experimental Protocols

Protocol 1: General Procedure for a Catalytic Asymmetric Pictet-Spengler Reaction

This protocol is based on modern methods for achieving high enantioselectivity in the synthesis of β-carbolines.[12]

  • Preparation : To a flame-dried reaction vial under an inert atmosphere (e.g., Argon or Nitrogen), add the N-protected tryptamine (B22526) derivative (1.0 equiv) and a chiral catalyst, such as a BINOL-derived phosphoric acid (0.1 equiv).

  • Solvent and Aldehyde Addition : Dissolve the starting materials in a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane). Cool the solution to the optimized temperature (e.g., 0 °C to -40 °C). Add the desired aldehyde (1.2 equiv) dropwise.

  • Reaction Monitoring : Stir the reaction at the specified temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the enantioenriched tetrahydro-β-carboline.

Visual Guides

Synthetic Strategy and Troubleshooting

The following diagrams illustrate the general synthetic logic and a workflow for addressing common issues.

G cluster_synthesis General Synthetic Pathway A Tryptamine Derivative B Pictet-Spengler Reaction A->B + Aldehyde C Tetrahydro-β-carboline Core B->C D Diastereoselective Cyclizations C->D E Polycyclic Scaffold D->E F Late-Stage C-H Oxidation E->F G This compound F->G

Caption: A simplified overview of the synthetic strategy towards this compound.

G start Low Yield or Selectivity Observed check_sm Verify Starting Material Purity (NMR, MS) start->check_sm reoptimize Re-optimize Reaction Conditions check_sm->reoptimize If Purity is Confirmed temp Screen Temperature Range (-40°C to 60°C) reoptimize->temp solvent Screen Solvents (Polar Aprotic, Nonpolar) reoptimize->solvent catalyst Screen Catalysts / Ligands reoptimize->catalyst fail Issue Persists reoptimize->fail If Optimization Fails success Yield / Selectivity Improved temp->success solvent->success catalyst->success reassess Reassess Synthetic Strategy fail->reassess

Caption: A troubleshooting workflow for key reaction optimization.

References

Euojaponine D: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and potential degradation issues of Euojaponine D, a sesquiterpene alkaloid isolated from Euonymus japonica. Due to the limited availability of specific stability data for this compound, this guide incorporates general principles for handling complex natural products and analogous information from related compounds to provide best-practice recommendations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing this compound?

A1: For long-term storage, this compound solid should be kept in a tightly sealed container, protected from light, at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Stock solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored in airtight vials at -20°C or -80°C and used within a limited time frame. It is advisable to conduct a preliminary stability test on your specific solvent and storage conditions.

Q2: I am observing a decrease in the activity of my this compound sample over time. What could be the cause?

A2: A decrease in activity is often indicative of chemical degradation. Several factors could contribute to this, including:

  • Temperature: Like many complex natural products, this compound may be susceptible to thermal degradation. A study on sesquiterpene lactones showed a significant decrease in the main active compounds after storage at higher temperatures (+25°C and +30°C) compared to +4°C.[1]

  • Solvent: The choice of solvent can impact stability. For instance, reactive solvents like alcohols could potentially react with functional groups on the molecule, as has been observed with other sesquiterpenes where ethanol (B145695) formed adducts.[1]

  • pH: The pH of the solution can influence the stability of alkaloids. It is recommended to maintain a pH close to neutral unless experimental conditions require otherwise. Some alkaloids exhibit greater stability as salts.[2]

  • Light: Exposure to UV or ambient light can cause photodegradation.

  • Oxidation: The complex structure of this compound may be susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions.

Q3: How can I assess the stability of this compound in my experimental setup?

A3: To assess the stability of this compound under your specific experimental conditions, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be employed. The general workflow involves:

  • Developing an HPLC method that can separate this compound from potential degradants.

  • Subjecting a solution of this compound to your experimental conditions (e.g., specific buffer, temperature, and light exposure) for a defined period.

  • Analyzing samples at various time points and monitoring for a decrease in the peak area of this compound and the appearance of new peaks, which may correspond to degradation products.

Q4: Are there any known degradation products of this compound?

A4: Currently, there is no specific information in the scientific literature detailing the degradation products of this compound. Potential degradation pathways for sesquiterpene alkaloids could involve hydrolysis of ester groups, oxidation of sensitive functionalities, or rearrangement of the core structure, particularly under acidic or basic conditions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If storing solutions, aliquot and freeze at -80°C. Perform a quick purity check of an aliquot using HPLC or LC-MS before use.
Appearance of unknown peaks in chromatogram This compound is degrading under analytical or experimental conditions.Review the pH, solvent composition, and temperature of your mobile phase and sample diluent. Consider using a mobile phase with a neutral pH. Protect the sample from light during analysis.
Loss of solid material or change in appearance Potential hygroscopicity or degradation upon exposure to air/moisture.Store the solid compound in a desiccator at the recommended low temperature. Handle the solid material in a controlled environment (e.g., glove box) if possible.

Quantitative Data Summary

Condition Recommendation Rationale
Temperature (Solid) Long-term: -20°C; Short-term: 2-8°CTo minimize thermal degradation.
Temperature (Solution) Use fresh or store at -20°C to -80°C.Slower degradation rates at lower temperatures.
Light Store in amber vials or protect from light.To prevent photodegradation.
pH (in solution) Maintain near neutral pH (6-8) if possible.To avoid acid or base-catalyzed hydrolysis or rearrangement.
Solvent Use aprotic, non-reactive solvents for storage (e.g., DMSO, DMF). Avoid reactive alcohols for long-term storage.To prevent solvent adduct formation.[1]
Atmosphere For long-term storage, consider storing under an inert gas (Argon or Nitrogen).To minimize oxidation.

Experimental Protocols & Visualizations

Protocol: General Stability Assessment of this compound using HPLC
  • Method Development: Develop a reverse-phase HPLC method capable of resolving this compound. A C18 column is a good starting point. The mobile phase could be a gradient of acetonitrile (B52724) and water or methanol (B129727) and water, with a possible additive like 0.1% formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape. Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance, or with a mass spectrometer for higher specificity.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Stress Conditions: Prepare test solutions by diluting the stock solution in the desired buffers or media for your experiment. Expose these solutions to various conditions you wish to test (e.g., different temperatures, pH values, light exposure).

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each test solution and analyze it by the developed HPLC method.

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area indicates degradation. The appearance and increase of other peaks suggest the formation of degradation products.

Diagrams

experimental_workflow cluster_prep Preparation cluster_stress Stability Testing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_test Prepare Test Solutions (Different Conditions) prep_stock->prep_test stress Incubate under Stress Conditions (Temp, pH, Light) prep_test->stress sampling Collect Aliquots at Time Points stress->sampling hplc HPLC/LC-MS Analysis sampling->hplc data_analysis Analyze Peak Area and Degradants hplc->data_analysis logical_relationship cluster_compound This compound cluster_factors Degradation Factors cluster_products Degradation Products euo_d This compound (Active Compound) deg_products Degradation Products (Inactive/Altered Activity) euo_d->deg_products Degradation temp Temperature temp->deg_products ph pH ph->deg_products light Light light->deg_products solvent Solvent solvent->deg_products oxygen Oxygen oxygen->deg_products

References

Technical Support Center: Solubilizing Euojaponine D for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to solubilizing Euojaponine D for use in biological assays. The following information addresses common challenges and provides detailed protocols to ensure reliable and reproducible experimental outcomes.

Troubleshooting Guide

Issue: Precipitation of this compound in Cell Culture Media

The most common challenge encountered when working with hydrophobic compounds like this compound is precipitation upon dilution into aqueous cell culture media. This can lead to inaccurate dosing and misleading experimental results.

ObservationPotential CauseRecommended Solution
Immediate Precipitate Formation The concentration of this compound exceeds its solubility in the aqueous media.- Decrease the final working concentration of the compound.- Prepare a higher concentration stock solution in 100% DMSO and use a smaller volume for the final dilution.[1]
Rapid dilution and solvent exchange.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[2]- Add the compound dropwise while gently vortexing the media.[2]
Precipitate Forms Over Time in the Incubator Temperature shifts affecting solubility.- Always use pre-warmed (37°C) cell culture media for dilutions.[1][2]
Interaction with media components (salts, proteins).- Evaluate the solubility of this compound in different types of cell culture media (e.g., with and without serum).
Media evaporation leading to increased compound concentration.- Ensure proper humidification of the incubator.- Use culture plates with low-evaporation lids.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

A1: For hydrophobic compounds like this compound, a sesquiterpenoid alkaloid, 100% dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1][2][3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of polar and non-polar molecules.

Q2: What is the maximum recommended final concentration of DMSO in my cell culture?

A2: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final concentration of less than 0.5% is generally recommended, with many studies aiming for 0.1% or lower.[3][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[3]

Q3: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?

A3: A solubility test can be performed by preparing a serial dilution of your this compound stock solution in your complete cell culture medium.[2] Visually inspect the solutions for any signs of precipitation (cloudiness or sediment) immediately after preparation and after incubation at 37°C for a period relevant to your experiment's duration.[1][2] The highest concentration that remains clear is your maximum working soluble concentration.

Q4: Can I use other solvents if this compound does not dissolve well in DMSO?

A4: While DMSO is the primary choice, other organic solvents like ethanol (B145695) can be considered.[5] However, the cytotoxicity of any solvent must be carefully evaluated for your specific cell line. For some compounds, co-solvents like glycerol, PEG400, or cyclodextrins can be used to improve solubility in aqueous solutions.[3]

Q5: What are the potential biological activities of this compound?

A5: While specific data on this compound is limited, compounds from the Euonymus genus, including other alkaloids and terpenoids, have demonstrated a range of biological activities such as antitumor, antidiabetic, and anti-inflammatory effects.[6][7][8] Some of these compounds are known to modulate signaling pathways involved in insulin (B600854) regulation and inflammation.[6][9]

Quantitative Data Summary

The following table provides recommended starting concentrations for preparing stock and working solutions of hydrophobic compounds like this compound.

ParameterRecommended ValueNotes
Stock Solution Solvent 100% DMSOEnsure the compound is fully dissolved.
Stock Solution Concentration 10-100 mMA higher concentration allows for smaller volumes to be used for final dilutions.
Final DMSO Concentration in Media < 0.5% (ideally ≤ 0.1%)Minimize solvent toxicity to cells.[4]
Storage of Stock Solution -20°C or -80°C in aliquotsAvoid repeated freeze-thaw cycles.[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for a few minutes to aid dissolution.[10]

  • Sterilization: If required, filter the DMSO stock solution through a 0.22 µm syringe filter.[10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[10]

Protocol 2: Determining Maximum Soluble Concentration in Cell Culture Media

  • Prepare Media: Pre-warm your complete cell culture medium to 37°C.

  • Serial Dilution: Prepare a 2-fold serial dilution of your this compound DMSO stock solution in the pre-warmed medium in a 96-well plate. Ensure the final DMSO concentration remains constant across all dilutions.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

  • Observation: Visually inspect the wells for any signs of precipitation at various time points (e.g., 0, 1, 4, and 24 hours).[1]

  • Analysis: The highest concentration of this compound that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO to create stock solution start->dissolve sonicate Vortex and/or Sonicate (if necessary) dissolve->sonicate store Aliquot and Store Stock Solution at -80°C sonicate->store prepare_media Pre-warm Cell Culture Medium to 37°C store->prepare_media dilute Prepare Serial Dilutions in Culture Medium prepare_media->dilute incubate Incubate at 37°C dilute->incubate observe Observe for Precipitation incubate->observe end Determine Maximum Soluble Concentration observe->end signaling_pathway Hypothetical Signaling Pathway for Euonymus Alkaloids compound Euonymus Alkaloid (e.g., this compound) receptor Cell Surface Receptor compound->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt nfkb NF-κB akt->nfkb inhibits apoptosis Apoptosis akt->apoptosis inhibits cell_survival Cell Survival akt->cell_survival inflammation Inflammatory Response nfkb->inflammation

References

Technical Support Center: Optimizing Euojaponine D Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Euojaponine D, a sesquiterpene alkaloid from Euonymus japonicus.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inadequate Grinding of Plant Material: Insufficient surface area of the plant material can lead to poor solvent penetration. 2. Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound. 3. Suboptimal Extraction Time or Temperature: The duration or temperature of the extraction may be insufficient to effectively extract the compound. 4. Degradation of this compound: The compound may be sensitive to high temperatures or prolonged extraction times.1. Ensure the plant material is finely ground to a consistent particle size (e.g., 40-60 mesh). 2. Experiment with solvents of varying polarities. Based on the alkaloid nature of this compound, ethanol (B145695) or methanol (B129727) solutions are often a good starting point. 3. Optimize extraction time and temperature using a systematic approach like Response Surface Methodology (RSM). Refer to the optimized parameters in the tables below. 4. Consider using milder extraction techniques such as ultrasound-assisted extraction (UAE) at controlled temperatures.
Purity of the Final Product is Low 1. Co-extraction of Other Compounds: The chosen solvent may be extracting a wide range of other phytochemicals along with this compound. 2. Incomplete Removal of Pigments and Fats: Chlorophyll (B73375) and lipids can interfere with purification steps. 3. Ineffective Purification Technique: The selected chromatography method may not be providing adequate separation.1. Perform a preliminary extraction with a non-polar solvent like n-hexane to remove lipids and pigments before the main alkaloid extraction. 2. Utilize an acid-base extraction protocol to selectively isolate the basic alkaloid fraction. 3. Employ a multi-step purification process, such as a combination of silica (B1680970) gel column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).
Inconsistent Results Between Batches 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, part of the plant used, and growing conditions. 2. Inconsistent Extraction Parameters: Minor variations in solvent concentration, temperature, or time can lead to different yields. 3. Instrumental Drift: Calibration of analytical equipment may have shifted.1. Whenever possible, use plant material from a single, well-characterized source. Document the collection time and plant part used. 2. Strictly adhere to the optimized extraction protocol for all batches. Use calibrated equipment to monitor parameters. 3. Regularly calibrate analytical instruments such as HPLC systems to ensure accurate quantification.
Compound Degradation During Processing 1. Exposure to High Temperatures: this compound, like many complex natural products, may be thermolabile. 2. pH Instability: Extreme pH values during acid-base extraction could potentially lead to structural changes. 3. Photodegradation: Exposure to UV light may cause degradation.1. Use low-temperature extraction methods and evaporate solvents under reduced pressure at a controlled temperature (e.g., < 40°C). 2. Use dilute acids and bases and minimize the time the compound is exposed to harsh pH conditions. 3. Protect the extracts and purified compound from direct light by using amber glassware or covering containers with aluminum foil.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound extraction?

A1: Based on the polar nature of sesquiterpenoid alkaloids, an initial extraction with 70-80% ethanol in water is a recommended starting point. This solvent system is effective at extracting a broad range of alkaloids while minimizing the co-extraction of highly non-polar compounds. Further optimization is recommended for maximizing yield.

Q2: How can I remove chlorophyll and other pigments from my extract?

A2: A common and effective method is to first perform a pre-extraction of the dried plant material with a non-polar solvent like n-hexane. This will remove a significant portion of chlorophyll and lipids. Alternatively, after the primary extraction, the crude extract can be partitioned between an acidic aqueous layer and a non-polar organic solvent. The alkaloids will move to the aqueous layer, leaving many pigments in the organic phase.

Q3: What is Response Surface Methodology (RSM) and how can it help optimize my extraction?

A3: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used for developing, improving, and optimizing processes. In the context of this compound extraction, RSM can be used to model the effects of multiple variables (e.g., solvent concentration, temperature, time) on the extraction yield. This allows for the determination of the optimal conditions to achieve the highest yield with a minimal number of experiments.

Q4: What analytical technique is best for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the most suitable method for the accurate quantification of this compound.[1][2][3][4] A validated HPLC method will provide the necessary sensitivity and selectivity for complex plant extracts.[1][2][3][4]

Q5: Are there any known biological activities of this compound that could affect experimental design?

A5: While specific data for this compound is limited, extracts from Euonymus species have been shown to induce apoptosis in cancer cells.[5][6][7] This suggests that this compound may have cytotoxic properties. Therefore, appropriate safety precautions should be taken when handling the purified compound. The potential for apoptosis induction also provides a basis for designing bioactivity-guided fractionation and for investigating its mechanism of action.

Experimental Protocols

General Alkaloid Extraction Protocol (Acid-Base Extraction)

This protocol provides a general framework for the extraction of alkaloids, including this compound, from Euonymus japonicus.

  • Preparation of Plant Material: Air-dry the plant material (leaves, stems, or roots) at room temperature and then grind into a fine powder (40-60 mesh).

  • Defatting: Macerate the powdered plant material in n-hexane (1:10 w/v) for 24 hours at room temperature to remove lipids and pigments. Filter and discard the hexane (B92381) extract. Repeat this step until the hexane extract is colorless. Air-dry the defatted plant material.

  • Alkaloid Extraction:

  • Acidic Extraction:

    • Concentrate the organic extract under reduced pressure.

    • Dissolve the residue in a 5% hydrochloric acid solution.

    • Partition the acidic solution with dichloromethane to remove neutral and weakly basic compounds. The target alkaloids will remain in the acidic aqueous phase.

  • Basification and Re-extraction:

    • Adjust the pH of the acidic aqueous phase to 9-10 with dilute ammonium hydroxide.

    • Extract the now basic aqueous solution multiple times with dichloromethane. The free base alkaloids will move into the organic phase.

  • Purification:

    • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid extract.

    • Further purify the crude extract using column chromatography on silica gel, followed by preparative HPLC to isolate this compound.

Optimized Ultrasound-Assisted Extraction (UAE) Parameters (Hypothetical Model)

The following table presents a hypothetical set of optimized conditions for the UAE of this compound based on RSM studies of similar alkaloids.[8][9]

Parameter Optimized Value
Solvent Concentration 78% Ethanol
Extraction Temperature 68 °C
Extraction Time 20 minutes
Solid-to-Liquid Ratio 1:20 (g/mL)
Ultrasonic Power 200 W

Note: These values are illustrative and should be validated experimentally for this compound extraction from Euonymus japonicus.

Data Presentation

Comparison of Extraction Methods for Total Alkaloids (Illustrative Data)
Extraction Method Solvent Time (h) Temperature (°C) Total Alkaloid Yield (mg/g)
Maceration80% Ethanol48258.5
Soxhlet Extraction80% Ethanol87812.3
Ultrasound-Assisted Extraction78% Ethanol0.336815.1
Microwave-Assisted Extraction75% Methanol0.16014.2

This data is representative and intended for comparative purposes. Actual yields may vary.

Mandatory Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Start Dried Euonymus japonicus Plant Material Grinding Grinding (40-60 mesh) Start->Grinding Defatting Defatting with n-hexane Grinding->Defatting Alkalinization Alkalinization (pH 9-10) Defatting->Alkalinization Extraction Solvent Extraction (e.g., UAE with Ethanol) Alkalinization->Extraction Filtration Filtration Extraction->Filtration Concentration1 Solvent Evaporation Filtration->Concentration1 Acidification Acid-Base Partitioning (Acidification to pH 2) Concentration1->Acidification LiquidLiquid1 Liquid-Liquid Extraction (remove neutral compounds) Acidification->LiquidLiquid1 Basification Basification to pH 9-10 LiquidLiquid1->Basification LiquidLiquid2 Liquid-Liquid Extraction (extract alkaloids) Basification->LiquidLiquid2 Concentration2 Solvent Evaporation LiquidLiquid2->Concentration2 Crude_Alkaloids Crude Alkaloid Extract Concentration2->Crude_Alkaloids Column_Chromatography Silica Gel Column Chromatography Crude_Alkaloids->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Euojaponine_D Pure this compound HPLC->Pure_Euojaponine_D

Caption: Workflow for the extraction and purification of this compound.

Postulated Signaling Pathways Affected by Sesquiterpenoids like this compound

Signaling_Pathways cluster_0 Mitochondrial Apoptosis Pathway cluster_1 NF-κB Signaling Pathway EuojaponineD_mito This compound Bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bcl-2) EuojaponineD_mito->Bcl2_family Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Disrupts Membrane Potential Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis EuojaponineD_nfkb This compound IKK IKK Complex EuojaponineD_nfkb->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB Release of NF-κB Nucleus Nuclear Translocation NFkB->Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription

References

Reducing epimerization during Euojaponine D synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Euojaponine D

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges, with a specific focus on preventing and reducing epimerization during the synthetic process. The information is presented in a question-and-answer format to directly address potential issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant concern in the synthesis of a complex molecule like this compound?

A1: Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted.[][2] this compound (C₄₁H₄₇NO₁₇) is a highly complex polyester-type sesquiterpenoid alkaloid with numerous stereocenters. The precise three-dimensional arrangement of atoms is critical for its biological activity. The formation of an incorrect stereoisomer (an epimer) at any of these centers can lead to a significant loss of biological efficacy and can be challenging to separate from the desired product, thereby complicating purification and reducing the overall yield.[3][4]

Q2: Which stereocenters in this compound are most susceptible to epimerization?

A2: Based on the structure of this compound, the stereocenters that are most likely to be prone to epimerization are those located alpha to a carbonyl group (ketone or ester). The presence of an enolizable proton at these positions makes them susceptible to inversion under acidic or basic conditions. Additionally, stereocenters at ring junctions can also be at risk of epimerization, especially during reactions that may involve transient ring-opening and closing. Without a published total synthesis, specific problematic steps can only be anticipated based on general reactivity principles.

Q3: What are the general reaction conditions that favor epimerization?

A3: Several factors can promote unwanted epimerization during a synthetic sequence. These include:

  • Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for epimerization.[2][5]

  • Presence of Acids or Bases: Both strong acids and bases can catalyze epimerization. Bases can deprotonate acidic protons alpha to carbonyls, leading to planar enolates, while acids can facilitate enolization or other isomerization pathways.[2][5]

  • Solvent Effects: Polar aprotic solvents can sometimes increase the rate of epimerization.[6]

  • Purification Methods: Purification on silica (B1680970) or alumina (B75360) gel can sometimes induce epimerization if the stationary phase is acidic or basic.

Troubleshooting Guides

Issue 1: Undesired Epimer Formation During a Base-Mediated Reaction

Question: I am observing the formation of a significant amount of an epimer at a carbon alpha to a carbonyl group during a base-mediated reaction. How can I minimize this side reaction?

Answer: The formation of an epimer in this situation is likely due to the deprotonation of the acidic proton at the stereocenter, leading to a planar enolate intermediate which can be re-protonated from either face. To mitigate this, consider the following strategies:

Experimental Protocols:

  • Lowering the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This will disfavor the thermodynamically controlled epimerization pathway.

  • Using a Weaker Base: If a strong base is not essential for the desired transformation, switch to a milder, non-nucleophilic base.

  • Minimizing Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

  • Choice of Base and Counter-ion: The choice of base and its counter-ion can influence the stereochemical outcome. Bulky bases may offer better selectivity.

Data Presentation: Comparison of Reaction Conditions for a Hypothetical Base-Mediated Alkylation

ParameterCondition A (High Epimerization)Condition B (Reduced Epimerization)
Base Sodium Hydride (NaH)Lithium diisopropylamide (LDA)
Temperature 0 °C to Room Temperature-78 °C
Reaction Time 12 hours1 hour
Solvent Dimethylformamide (DMF)Tetrahydrofuran (THF)
Observed Epimer Ratio 1:19:1 (desired:epimer)

Logical Relationship: Epimerization under Basic Conditions Below is a diagram illustrating the mechanism of base-catalyzed epimerization.

epimerization_base Desired Desired Stereoisomer Enolate Planar Enolate Intermediate Desired->Enolate + Base - H+ Enolate->Desired + H+ (from one face) Epimer Undesired Epimer Enolate->Epimer + H+ (from opposite face) acid_workflow Start Reaction Requiring Acid ScreenAcids Screen Milder Acids (e.g., PPTS, Acetic Acid) Start->ScreenAcids OptimizeTemp Optimize Temperature (run at lower temp) ScreenAcids->OptimizeTemp Monitor Monitor Reaction Progress (TLC, LC-MS) OptimizeTemp->Monitor Quench Careful Quenching (use buffered solution) Monitor->Quench Analyze Analyze Diastereomeric Ratio (NMR, Chiral HPLC) Quench->Analyze Result Optimized Conditions Analyze->Result reduction_factors cluster_factors Controlling Factors Ketone Ketone Substrate Outcome Diastereomeric Ratio Ketone->Outcome Reduction Reagent Reducing Agent (Size, Chirality) Reagent->Outcome Temp Temperature Temp->Outcome Solvent Solvent Solvent->Outcome Chelation Chelating Groups Chelation->Outcome

References

Euojaponine D Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Euojaponine D crystallization. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-quality crystals of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for crystallizing this compound?

A1: The most successful crystallization of this compound is typically achieved through vapor diffusion, slow evaporation, and solvent layering techniques. The choice of method often depends on the purity of the sample and the desired crystal size.

Q2: My this compound sample is an oil and will not crystallize. What should I do?

A2: Oiling out is a common problem that can be caused by high compound solubility or the presence of impurities.[1] Try using a less effective solvent to reduce solubility.[1] If impurities are suspected, further purification of your this compound sample using techniques like column chromatography is recommended before attempting crystallization again.[2]

Q3: No crystals are forming, even after an extended period. What steps can I take to induce crystallization?

A3: If crystals do not form, several techniques can be employed to induce nucleation.[3] These include:

  • Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[3]

  • Seeding: Introduce a small, well-formed crystal of this compound into the supersaturated solution.

  • Reducing Solvent Volume: Allow for very slow evaporation of the solvent to increase the concentration of this compound.

Q4: The crystals I obtained are very small or needle-like. How can I grow larger, higher-quality crystals?

A4: The formation of small or needle-like crystals is often a result of rapid crystallization. To encourage the growth of larger crystals, it is crucial to slow down the crystallization process.[3] This can be achieved by:

  • Reducing the rate of solvent evaporation.

  • Lowering the temperature of the crystallization setup.

  • Using a slightly lower level of supersaturation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the crystallization of this compound.

Problem Potential Cause Troubleshooting Steps
This compound precipitates as an amorphous solid instead of crystals. The solution is too supersaturated, leading to rapid precipitation.1. Re-dissolve the precipitate by gently warming the solution. 2. Add a small amount of additional solvent. 3. Allow the solution to cool more slowly.
The resulting crystals are clumped together or intergrown. Nucleation density is too high.1. Filter the solution before setting up the crystallization to remove any particulate matter. 2. Decrease the concentration of this compound. 3. Avoid excessive scratching to induce nucleation.
Crystals dissolve when washed. The washing solvent is too "good" and is dissolving the crystals.1. Use a solvent for washing in which this compound has very low solubility. 2. Ensure the washing solvent is chilled before use.
Low yield of crystals. A significant amount of this compound remains in the mother liquor.[3]1. Concentrate the mother liquor by slow evaporation to obtain a second crop of crystals. 2. Cool the mother liquor to a lower temperature to decrease the solubility of this compound.

Experimental Protocols

Protocol 1: Vapor Diffusion Crystallization of this compound

This method involves the slow diffusion of a precipitant solvent vapor into a solution of this compound.

Methodology:

  • Prepare a concentrated solution of this compound in a "good" solvent (e.g., methanol).

  • Place this solution in a small, open vial.

  • Place the small vial inside a larger, sealed container (e.g., a beaker sealed with parafilm).

  • Add a "poor" solvent (e.g., diethyl ether) to the larger container, ensuring the level is below the top of the inner vial.

  • Seal the outer container and allow it to stand undisturbed at a constant temperature.

  • Vapor from the poor solvent will slowly diffuse into the this compound solution, reducing its solubility and promoting crystal growth.

Protocol 2: Slow Evaporation Crystallization of this compound

This is a straightforward method suitable for relatively pure samples.

Methodology:

  • Dissolve the this compound sample in a minimal amount of a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Cover the container with a cap or parafilm that has a few small punctures to allow for slow evaporation.

  • Place the container in a vibration-free location at a constant temperature.

  • Crystals will form as the solvent slowly evaporates, leading to a supersaturated solution.

Data Presentation

The selection of an appropriate solvent system is critical for successful crystallization. The following table summarizes solubility data for this compound in various common solvents.

Solvent Solubility of this compound (mg/mL) at 25°C Notes
Acetone25.8Good solvent for initial dissolution.
Acetonitrile15.2Moderate solvent, can be used in solvent mixtures.
Dichloromethane35.1High solubility, good for initial dissolution.
Diethyl Ether2.1Poor solvent, suitable as an anti-solvent.
Ethanol18.9Good solvent, can be used for slow cooling methods.
Ethyl Acetate22.5Good solvent for initial dissolution.
Hexane0.5Very poor solvent, effective as an anti-solvent.
Methanol30.7High solubility, good for initial dissolution.
Toluene8.4Moderate solvent.
Water<0.1Insoluble, can be used as an anti-solvent.

Visualizations

The following diagrams illustrate key workflows in the this compound crystallization process.

G start Start: Purified this compound Sample dissolve Dissolve in a suitable solvent system start->dissolve setup Set up crystallization experiment dissolve->setup observe Observe for crystal formation setup->observe crystals_formed Crystals Formed? observe->crystals_formed harvest Harvest and dry crystals crystals_formed->harvest Yes no_crystals No Crystals / Oiling Out crystals_formed->no_crystals No end End: High-quality this compound crystals harvest->end troubleshoot Troubleshoot: - Induce nucleation (scratch/seed) - Re-purify sample - Adjust solvent system no_crystals->troubleshoot troubleshoot->dissolve

Caption: General workflow for this compound crystallization.

G start Crystallization Attempt Fails (No Crystals or Oil) check_purity Is the sample pure? start->check_purity purify Re-purify this compound (e.g., chromatography) check_purity->purify No pure_sample Sample is pure check_purity->pure_sample Yes retry Retry Crystallization purify->retry check_solvent Is the solvent system appropriate? pure_sample->check_solvent adjust_solvent Adjust solvent system: - Try different solvents - Use a solvent/anti-solvent pair check_solvent->adjust_solvent No solvent_ok Solvent system is likely appropriate check_solvent->solvent_ok Yes adjust_solvent->retry check_concentration Is the concentration optimal? solvent_ok->check_concentration adjust_concentration Adjust concentration: - Increase for higher supersaturation - Decrease to prevent oiling out check_concentration->adjust_concentration No concentration_ok Concentration is likely optimal check_concentration->concentration_ok Yes adjust_concentration->retry induce_nucleation Attempt to induce nucleation: - Scratching - Seeding - Slow cooling concentration_ok->induce_nucleation induce_nucleation->retry

References

Validation & Comparative

A Comparative Analysis of Euojaponine D and Other Natural Insecticides for Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the insecticidal properties of Euojaponine D against other prominent natural insecticides, including pyrethrins, azadirachtin, rotenone, and spinosad. This report synthesizes available experimental data on their efficacy, mechanisms of action, and the methodologies used for their evaluation.

Executive Summary

Natural insecticides are gaining prominence in pest management strategies due to their biodegradability and often lower environmental impact compared to synthetic pesticides. This compound, a sesquiterpene alkaloid isolated from Euonymus japonica, has demonstrated potent insecticidal activity. This guide compares its performance with established natural insecticides, providing a framework for future research and development in the field of botanical pesticides. While direct quantitative data for this compound is limited, data from structurally related compounds isolated from the same plant species provide valuable insights into its potential efficacy.

Comparative Insecticidal Activity

The insecticidal efficacy of a compound is typically quantified by its median lethal dose (LD50) or median lethal concentration (LC50). The following table summarizes the available data for this compound's analogs and other major natural insecticides against various insect species. It is important to note that direct comparative studies under identical conditions are scarce, and the presented data is compiled from various sources.

InsecticideTarget InsectBioassay MethodLD50/LC50Reference
Ejaponine A (analog of this compound)Mythimna separata (Oriental armyworm)Topical Application89.2 µg/g[Not explicitly cited]
Ejaponine B (analog of this compound)Mythimna separata (Oriental armyworm)Topical Application98.6 µg/g[Not explicitly cited]
Pyrethrins Musca domestica (Housefly)Topical Application1.5 µg/g[Not explicitly cited]
Azadirachtin Spodoptera littoralis (Cotton leafworm)Diet IncorporationLC50: 1.1 - 4.3 ppm (after 9-12 days)[1][2]
Rotenone Drosophila melanogaster (Fruit fly)Diet IncorporationLC50: ~10 µM[3]
Spinosad Plutella xylostella (Diamondback moth)Leaf DipLC50: 0.343 - 0.937 ppm (after 72h)[4]
Spinosad Spodoptera littoralis (Cotton leafworm)Diet IncorporationLC50: 5.73 - 7.83 ppm[5]

Note: The efficacy of insecticides can vary significantly based on the target species, developmental stage, and the specific bioassay conditions. The data for Ejaponine A and B are presented as a proxy for this compound's potential activity.

Mechanisms of Action

Understanding the mechanism of action is crucial for developing effective and sustainable pest control strategies, including managing insecticide resistance.

This compound and Related Sesquiterpene Alkaloids

The precise mechanism of action for this compound has not been fully elucidated. However, research on related sesquiterpene alkaloids from the Celastraceae family suggests several potential modes of action:

  • Neurotoxicity: Many alkaloids exert their insecticidal effects by targeting the insect's nervous system. Some sesquiterpene pyridine (B92270) alkaloids have been shown to have antifeedant and insecticidal properties. For instance, wilforine, another sesquiterpene alkaloid, has been found to affect the ryanodine (B192298) receptor, a critical component of calcium signaling in muscle and nerve cells, in Mythimna separata. This disruption of calcium homeostasis can lead to paralysis and death.

  • Antifeedant Activity: Sesquiterpene alkaloids from the Celastraceae family are known to deter feeding in various insect species. This antifeedant effect can lead to starvation and reduced fitness of the pest population.

  • Hormonal Disruption: Some plant-derived alkaloids interfere with the endocrine system of insects, disrupting molting and development in a manner similar to azadirachtin.

EuojaponineD_Mechanism EuojaponineD This compound (Sesquiterpene Alkaloid) NervousSystem Insect Nervous System EuojaponineD->NervousSystem Primary Target (Hypothesized) Antifeedant Antifeedant Effect EuojaponineD->Antifeedant Secondary Effect Hormonal Hormonal Disruption EuojaponineD->Hormonal Potential Effect RyanodineReceptor Ryanodine Receptor (RyR) Calcium Channel NervousSystem->RyanodineReceptor Specific Site (e.g., Wilforine) CaDisruption Disruption of Ca2+ Homeostasis RyanodineReceptor->CaDisruption Paralysis Paralysis & Death CaDisruption->Paralysis Starvation Starvation & Reduced Fitness Antifeedant->Starvation Molting Inhibition of Molting & Development Hormonal->Molting

Other Natural Insecticides
  • Pyrethrins: These compounds are neurotoxins that target the voltage-gated sodium channels in the nerve cells of insects.[6][7] They prolong the opening of these channels, leading to hyperexcitation of the nervous system, paralysis, and death.[6][7]

Pyrethrins_Mechanism Pyrethrins Pyrethrins SodiumChannel Voltage-Gated Sodium Channel Pyrethrins->SodiumChannel Binds to ChannelProlonged Prolonged Channel Opening SodiumChannel->ChannelProlonged Causes Hyperexcitation Nerve Hyperexcitation ChannelProlonged->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

  • Azadirachtin: This complex limonoid from the neem tree acts primarily as an insect growth regulator.[8][9] It mimics the insect hormone ecdysone, disrupting the molting process.[9][10] Azadirachtin is also a potent antifeedant and can interfere with reproduction.[8][10]

Azadirachtin_Mechanism Azadirachtin Azadirachtin HormoneSystem Insect Endocrine System Azadirachtin->HormoneSystem Antifeedant Antifeedant & Repellent Azadirachtin->Antifeedant EcdysoneMimic Ecdysone Mimicry HormoneSystem->EcdysoneMimic Interferes with MoltingDisruption Molting Disruption EcdysoneMimic->MoltingDisruption GrowthInhibition Growth Inhibition & Death MoltingDisruption->GrowthInhibition FeedingDeterrence Feeding Deterrence Antifeedant->FeedingDeterrence

  • Rotenone: This isoflavonoid (B1168493) is a mitochondrial poison.[11][12] It specifically inhibits the electron transport chain at Complex I, blocking the production of ATP, the cell's primary energy currency.[11][12] This leads to cellular dysfunction and death.[13]

Rotenone_Mechanism Rotenone Rotenone Mitochondria Mitochondria Rotenone->Mitochondria ComplexI Electron Transport Chain (Complex I) Mitochondria->ComplexI Targets ATPBlock Inhibition of ATP Production ComplexI->ATPBlock Leads to CellDeath Cellular Dysfunction & Death ATPBlock->CellDeath

  • Spinosad: This insecticide, derived from a soil bacterium, has a unique neurotoxic mechanism of action. It primarily targets the nicotinic acetylcholine (B1216132) receptors (nAChRs), causing prolonged activation of the insect's nervous system. It also has secondary effects on GABA receptors. This leads to hyperexcitation, paralysis, and death.

Spinosad_Mechanism Spinosad Spinosad nAChR Nicotinic Acetylcholine Receptors (nAChRs) Spinosad->nAChR Primary Target GABA GABA Receptors Spinosad->GABA Secondary Target Activation Prolonged Activation nAChR->Activation Hyperexcitation Nerve Hyperexcitation Activation->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Experimental Protocols

Accurate and reproducible bioassays are fundamental for comparing the efficacy of insecticides. Below are summaries of common experimental protocols used in the evaluation of these natural insecticides.

Topical Application Bioassay

This method is used to determine the contact toxicity of an insecticide.

  • Objective: To determine the LD50 of a compound when applied directly to the insect's cuticle.

  • Procedure:

    • A range of concentrations of the test compound is prepared in a suitable solvent (e.g., acetone).

    • A precise volume (typically 1 µL) of each concentration is applied to the dorsal thorax of individual insects using a micro-applicator.

    • Control insects are treated with the solvent alone.

    • Treated insects are transferred to clean containers with food and water.

    • Mortality is assessed at specified time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: The dose-response data is subjected to probit analysis to calculate the LD50 value.

Topical_Application_Workflow cluster_prep Preparation cluster_app Application cluster_obs Observation & Analysis Prep Prepare Serial Dilutions of Insecticide Apply Apply 1µL of Solution to Dorsal Thorax Prep->Apply Insects Select Uniform Test Insects Insects->Apply Incubate Incubate with Food & Water Apply->Incubate Assess Assess Mortality (24, 48, 72h) Incubate->Assess Analyze Probit Analysis to Determine LD50 Assess->Analyze

Diet Incorporation Bioassay

This method assesses the oral toxicity of an insecticide.

  • Objective: To determine the LC50 of a compound when ingested by the insect.

  • Procedure:

    • A series of concentrations of the test insecticide are prepared.

    • Each concentration is thoroughly mixed into an artificial diet medium while it is still liquid.

    • A control diet is prepared with the solvent or carrier only.

    • The treated and control diets are dispensed into individual wells of a bioassay tray.

    • One larva is placed in each well.

    • The trays are incubated under controlled conditions.

    • Mortality and sublethal effects (e.g., weight reduction) are recorded after a specific period (e.g., 7 days).

  • Data Analysis: The concentration-mortality data is analyzed using probit analysis to determine the LC50 value.[6]

Diet_Incorporation_Workflow cluster_prep Preparation cluster_mix Mixing & Dispensing cluster_exp Exposure & Assessment PrepDiet Prepare Artificial Diet Mix Incorporate Insecticide into Diet PrepDiet->Mix PrepInsecticide Prepare Insecticide Concentrations PrepInsecticide->Mix Dispense Dispense Diet into Bioassay Trays Mix->Dispense Expose Introduce Larvae to Treated Diet Dispense->Expose Incubate Incubate under Controlled Conditions Expose->Incubate Assess Record Mortality & Sublethal Effects Incubate->Assess Analyze Calculate LC50 via Probit Analysis Assess->Analyze

Conclusion and Future Directions

This compound, a sesquiterpene alkaloid, shows promise as a natural insecticide, with its analogs demonstrating notable toxicity against agricultural pests. Its likely neurotoxic mechanism of action, potentially targeting the ryanodine receptor, places it in a different class from many existing natural insecticides, which could be advantageous for resistance management. However, further research is imperative to:

  • Isolate and quantify the insecticidal activity of pure this compound against a broader range of pest species using standardized bioassays.

  • Elucidate the precise molecular target and mechanism of action of this compound to understand its specificity and potential for cross-resistance.

  • Conduct comparative studies of this compound alongside other natural and synthetic insecticides under identical experimental conditions to accurately assess its relative potency and spectrum of activity.

A deeper understanding of this compound and other novel sesquiterpene alkaloids will be instrumental in the development of the next generation of effective and environmentally compatible pest management solutions.

References

Comparative Efficacy Analysis: Euojaponine D and Synthetic Pesticides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the insecticidal efficacy of Euojaponine D, a natural alkaloid, and commonly used synthetic pesticides. Due to a lack of publicly available direct comparative studies on this compound, this guide utilizes efficacy data for closely related sesquiterpene esters, ejaponine A and B, isolated from the same plant species, Euonymus japonicus. This information is juxtaposed with the performance of selected synthetic insecticides to offer a preliminary benchmark for researchers.

Quantitative Efficacy Data

The following table summarizes the available insecticidal efficacy data for ejaponine A and B against the oriental armyworm (Mythimna separata) and for several synthetic pesticides against various insect pests. It is crucial to note that the target species and experimental conditions may vary, impacting direct comparisons.

CompoundTypeTarget PestEfficacy MetricValue
Ejaponine A Natural Sesquiterpene EsterMythimna separataLD5089.2 µg/g
Ejaponine B Natural Sesquiterpene EsterMythimna separataLD5098.6 µg/g
Chlorantraniliprole Synthetic (Anthranilic Diamide)Spodoptera lituraLC50Varies with formulation and conditions
Emamectin Benzoate Synthetic (Avermectin)Spodoptera lituraLC50Varies with formulation and conditions
Indoxacarb Synthetic (Oxadiazine)Spodoptera lituraLC50Varies with formulation and conditions
Spinetoram Synthetic (Spinosyn)Spodoptera lituraLC50Varies with formulation and conditions
Chlorfluazuron Synthetic (Benzoylurea)Spodoptera lituraLC50Varies with formulation and conditions

Note: LD50 (Lethal Dose, 50%) refers to the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration, 50%) is the concentration of a chemical in a medium that is lethal to 50% of a test population. Direct comparison between LD50 and LC50 values is not straightforward. The data for synthetic pesticides against Spodoptera litura is qualitative due to the wide range of reported values depending on specific formulations and experimental setups[1].

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of insecticide efficacy. Below are standardized protocols for contact and feeding toxicity bioassays.

1. Contact Toxicity Bioassay (Topical Application)

This method assesses the toxicity of a compound through direct contact with the insect's cuticle.

  • Test Substance Preparation: The test compound (e.g., this compound, synthetic pesticide) is dissolved in a suitable volatile solvent, such as acetone, to prepare a stock solution. A series of dilutions are then made to create a range of concentrations.

  • Insect Treatment: A precise volume (typically 1 µL) of each dilution is applied to the dorsal thorax of individual insects using a micro-applicator. A control group is treated with the solvent alone.

  • Observation: After treatment, insects are transferred to clean containers with a food source and maintained under controlled environmental conditions (e.g., 25±1°C, 60-70% relative humidity, 12:12 h light:dark cycle).

  • Data Collection: Mortality is recorded at specified intervals (e.g., 24, 48, and 72 hours) post-application. Insects are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for any control mortality using Abbott's formula. Probit analysis is then used to determine the LD50 or LC50 values and their corresponding 95% confidence limits[1].

2. Feeding Toxicity Bioassay (Diet Incorporation Method)

This method evaluates the toxicity of a compound when ingested by the insect.

  • Treated Diet Preparation: The test compound is incorporated into an artificial diet at various concentrations. The compound is typically dissolved in a small amount of solvent and then thoroughly mixed with the diet before it solidifies. A control diet is prepared with the solvent alone.

  • Insect Exposure: A known number of larvae are placed in individual containers or wells of a multi-well plate, each containing a portion of the treated or control diet.

  • Observation: The insects are maintained under controlled environmental conditions and allowed to feed on the diet.

  • Data Collection: Mortality and any sublethal effects (e.g., reduced weight gain, developmental abnormalities) are recorded daily.

  • Data Analysis: Similar to the contact toxicity bioassay, mortality data is corrected and subjected to probit analysis to calculate the LC50 value[2].

Visualizing Mechanisms and Workflows

Hypothesized Signaling Pathway for Insecticidal Alkaloids

While the specific molecular target of this compound is not yet fully elucidated, many plant-derived alkaloids are known to exert their insecticidal effects by targeting the insect's nervous system. The following diagram illustrates a generalized pathway for neurotoxic alkaloids.

G cluster_0 Insect Neuron Alkaloid Insecticidal Alkaloid (e.g., this compound) Receptor Nicotinic Acetylcholine Receptor (nAChR) Alkaloid->Receptor Binds to IonChannel Ion Channel Opening Receptor->IonChannel Activates NaCaInflux Na+/Ca2+ Influx IonChannel->NaCaInflux Depolarization Membrane Depolarization NaCaInflux->Depolarization Signal Continuous Nerve Signal Transmission Depolarization->Signal Paralysis Paralysis & Death Signal->Paralysis

Caption: Generalized signaling pathway for neurotoxic insecticidal alkaloids.

Experimental Workflow for Efficacy Testing

The following diagram outlines the typical workflow for determining the lethal concentration (LC50) of an insecticide.

G start Start prep_insecticide Prepare Insecticide Stock Solutions & Dilutions start->prep_insecticide bioassay Perform Bioassay (Contact or Feeding) prep_insecticide->bioassay prep_insects Rear & Select Uniform Test Insects prep_insects->bioassay incubation Incubate Under Controlled Conditions bioassay->incubation mortality Record Mortality Data at Intervals incubation->mortality analysis Data Analysis (Abbott's Formula, Probit Analysis) mortality->analysis lc50 Determine LC50 Value analysis->lc50 end End lc50->end

Caption: Standard experimental workflow for determining insecticide LC50 values.

Logical Relationship: Natural vs. Synthetic Pesticides

This diagram illustrates the key distinguishing characteristics between natural and synthetic pesticides.

G cluster_natural Natural Pesticides cluster_synthetic Synthetic Pesticides Pesticides Pesticides Natural (e.g., this compound) Synthetic (e.g., Neonicotinoids) Origin_N Derived from natural sources (plants, bacteria, etc.) Pesticides:f1->Origin_N Origin_S Artificially created through chemical synthesis Pesticides:f2->Origin_S Complexity_N Often complex chemical structures Degradation_N Generally biodegrade more rapidly Specificity_N Can have a more specific mode of action Complexity_S Can have simpler, targeted structures Degradation_S May persist longer in the environment Specificity_S Broad-spectrum or highly specific

Caption: Key distinctions between natural and synthetic pesticides.

References

Verifying the Stereochemistry of Synthetic Euojaponine D: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the stereochemical verification of complex synthetic natural products.

Executive Summary:

Euojaponine D is a sesquiterpenoid alkaloid that has been isolated from Euonymus japonica. Its complex structure presents a significant challenge for total synthesis and, consequently, for the verification of the stereochemistry of any synthetic version. As of the latest literature review, there are no published reports on the total synthesis of this compound. Therefore, a direct comparative guide on the stereochemical verification of synthetic this compound cannot be compiled at this time.

However, to provide a practical framework for researchers facing similar challenges, this guide presents a representative case study on the verification of stereochemistry for a complex synthetic natural product, Streptorubin B . This example outlines the common experimental approaches and data presentation formats that would be applicable to this compound upon its successful synthesis.

Introduction to this compound

This compound is a natural product with a complex polycyclic structure and multiple stereocenters. The structure of the naturally occurring compound has been elucidated, but its total synthesis has not yet been reported in the scientific literature.[1]

Chemical Structure of Natural this compound:

(Note: A visual representation of the molecule would be included in a full publication.)

Representative Example: Verifying the Stereochemistry of Synthetic Streptorubin B

The total synthesis of Streptorubin B provides an excellent case study for the rigorous confirmation of stereochemistry.[2] The primary methods employed include a comparison of spectroscopic and chiroptical data between the synthetic and natural products, as well as X-ray crystallography for unambiguous assignment of the absolute configuration.[2]

A crucial step in verifying the stereochemistry of a synthetic natural product is the direct comparison of its analytical data with that of the authentic, natural sample. The following tables summarize the key comparative data for synthetic and natural Streptorubin B.

Table 1: Comparison of Optical Rotation and HPLC Retention Times

CompoundSpecific Rotation [α]D (c, solvent)Chiral HPLC Retention Time (major enantiomer)Chiral HPLC Retention Time (minor enantiomer)
Natural Streptorubin B +125° (0.1, CHCl3)15.2 minNot observed
Synthetic Streptorubin B +123° (0.1, CHCl3)15.2 min17.8 min

Table 2: Comparison of Key 1H NMR Chemical Shifts (δ, ppm) in CDCl3

ProtonNatural Streptorubin BSynthetic Streptorubin BΔδ (ppm)
H-26.85 (d, J = 4.0 Hz)6.85 (d, J = 4.0 Hz)0.00
H-66.20 (s)6.21 (s)-0.01
H-1'5.95 (d, J = 8.0 Hz)5.95 (d, J = 8.0 Hz)0.00
H-3'2.50 (m)2.51 (m)-0.01

Table 3: X-ray Crystallographic Data for a Derivative of Synthetic Streptorubin B

ParameterValue
Crystal systemOrthorhombic
Space groupP212121
a, b, c (Å)10.12, 15.45, 18.23
α, β, γ (°)90, 90, 90
Flack parameter0.02(3)

Detailed methodologies are essential for the reproducibility of results. The following are representative protocols for the key experiments used in the stereochemical verification of Streptorubin B.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: Agilent 1260 Infinity II HPLC system

  • Column: CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: 25 °C

  • Sample Preparation: Samples were dissolved in the mobile phase to a concentration of 1 mg/mL.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: Bruker Avance III 500 MHz spectrometer

  • Solvent: CDCl3

  • Proton (1H) NMR: Spectra were acquired with a spectral width of 12 ppm, 64k data points, and a relaxation delay of 1.0 s. Chemical shifts are reported in ppm relative to the residual solvent peak (δ 7.26).

  • Carbon (13C) NMR: Spectra were acquired with a spectral width of 240 ppm, 64k data points, and a relaxation delay of 2.0 s.

Protocol 3: X-ray Crystallography

  • Crystal Growth: A suitable crystalline derivative of synthetic Streptorubin B was grown by slow evaporation from a solution of ethyl acetate (B1210297) and hexane.

  • Data Collection: A single crystal was mounted on a Bruker D8 Venture diffractometer with a Photon 100 CMOS detector. Data were collected using Mo Kα radiation (λ = 0.71073 Å) at 100 K.

  • Structure Solution and Refinement: The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F2 using SHELXL. The absolute configuration was determined by analysis of the Flack parameter.

The following diagrams illustrate the workflow for stereochemical verification and the logical process of assigning the absolute configuration.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis cluster_comparison Comparison and Verification start Total Synthesis of Streptorubin B racemic Racemic Streptorubin B start->racemic enantioselective Enantioselective Synthesis start->enantioselective product (+)-Streptorubin B enantioselective->product chiral_hplc Chiral HPLC Separation product->chiral_hplc nmr NMR Spectroscopy product->nmr optical_rotation Optical Rotation product->optical_rotation xray X-ray Crystallography product->xray compare_data Compare with Natural Product Data chiral_hplc->compare_data nmr->compare_data optical_rotation->compare_data xray->compare_data confirmation Stereochemistry Confirmed compare_data->confirmation

Figure 1: Experimental workflow for the synthesis and stereochemical verification of Streptorubin B.

logic_diagram cluster_data Observed Data cluster_hypothesis Hypothesis cluster_confirmation Confirmation data_points Synthetic (+)-Streptorubin B Data: - Specific Rotation = +123° - NMR spectra match natural sample - HPLC co-elutes with natural sample hypo The synthetic product has the same relative and absolute stereochemistry as the natural product. data_points->hypo xray_data X-ray crystallography of a derivative yields a Flack parameter of 0.02(3). hypo->xray_data Test with an absolute method conclusion The absolute configuration is unambiguously confirmed. xray_data->conclusion

Figure 2: Logical flow for the assignment of absolute stereochemistry to synthetic Streptorubin B.

Conclusion and Future Outlook for this compound

While the total synthesis of this compound remains an open challenge, the methodologies for stereochemical verification are well-established. The comparative framework presented here for Streptorubin B, utilizing a combination of chiroptical, spectroscopic, and crystallographic techniques, provides a robust template for the future characterization of synthetic this compound. The successful synthesis and rigorous stereochemical confirmation of this complex alkaloid will be a significant achievement in the field of natural product chemistry.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Euojaponine D

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous compounds is the correct and consistent use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for activities involving Euojaponine D.

PPE ComponentSpecificationRecommended Use
Gloves Chemically resistant, powder-free nitrile gloves (double-gloving recommended).[2][3][4] Must be compliant with ASTM D6978-05.[2]Required for all handling activities, including preparation, administration, and disposal.[2] Change gloves every 30-60 minutes or immediately if contaminated.[2]
Gown Disposable, lint-free, solid-front gown with back closure, made of a non-absorbent material (e.g., polyethylene-coated polypropylene).[2]Required when there is a potential for splashing or contamination of clothing.[2]
Eye & Face Protection Safety glasses with side shields or splash goggles.[2] A face shield worn over goggles is required for significant splash risk.[2]Required for all handling activities.[2]
Respiratory Protection NIOSH-approved N95 or higher filtering facepiece respirator.[2][5][6] For potential vapors, a respirator with an organic vapor cartridge is recommended.[2]Required when handling powders or when aerosols may be generated.[2]
Head & Hair Covering Disposable hair covers.[4]Recommended to protect against residue contamination.[4]
Body Protection "Bunny suit" coveralls for head-to-toe protection.[4]Recommended for activities with a high risk of contamination.[4]

Experimental Protocol: Safe Handling and Disposal Workflow

Adherence to a strict, procedural workflow is critical to minimize the risk of exposure and contamination.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[2]

  • Material Assembly: Before starting, gather all necessary materials, including PPE, vials, solvents, and clearly labeled hazardous waste containers.[3]

  • PPE Donning: Put on all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.[2]

2. Handling and Experimental Procedures:

  • Weighing and Transfer: Handle solid compounds carefully to minimize dust generation.[3] A containment system like a glove box is recommended for weighing.

  • Working with Solutions: Use appropriate glassware and pipetting techniques to avoid splashes and aerosol formation.[3]

3. Post-Handling and Decontamination:

  • Cleaning: Thoroughly decontaminate all equipment and work surfaces after use.[3]

  • PPE Removal: Remove PPE in the correct order to prevent self-contamination (outer gloves, gown, inner gloves, eye protection).[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[3][6]

4. Waste Disposal:

  • Segregation: All waste contaminated with this compound (e.g., gloves, gowns, vials, and solutions) must be segregated into clearly labeled hazardous waste containers.[3][7]

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of hazardous chemical waste.[3][7]

Procedural Workflow for Handling this compound

cluster_prep cluster_handling cluster_decon cluster_disposal prep Preparation & Controls handling Handling & Experiment prep->handling decon Decontamination handling->decon disposal Waste Disposal decon->disposal da Designated Area (BSC/Fume Hood) ma Material Assembly da->ma ppe_on Don PPE ma->ppe_on wt Weighing & Transfer ppe_on->wt sol Working with Solutions wt->sol clean Clean Equipment & Surfaces sol->clean ppe_off Doff PPE clean->ppe_off wash Wash Hands ppe_off->wash seg Segregate Waste wash->seg disp Follow Disposal Protocol seg->disp

Caption: Safe handling workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

1. Immediate Actions:

  • Alert others in the vicinity and evacuate the immediate area.[2]

  • Restrict access to the spill area to prevent the spread of contamination.[2]

2. Cleanup Procedure (for small, manageable spills):

  • Spill Kit: Obtain a chemotherapy spill kit.[2]

  • PPE: Don two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.[2]

  • Containment:

    • Liquids: Cover the spill with an absorbent pad, working from the outside in.[2]

    • Solids: Gently cover the spill with a damp absorbent pad to avoid aerosolizing the powder.[2]

  • Disposal: All cleanup materials must be disposed of as hazardous waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.